6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine
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Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and pathways.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
- 1-methyl-3-ethyl-4-chloro-5-pyrazolylmethanol
Uniqueness
What sets 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine apart is its unique combination of a pyrazole ring and a pyrimidine ring, along with the presence of a fluorophenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5/c1-11-7-12(2)22(21-11)16-8-15(19-10-20-16)18-9-13-5-3-4-6-14(13)17/h3-8,10H,9H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMGCWLCOKXPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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